molecular formula C22H32N2O4 B8355167 N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine

N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine

Cat. No.: B8355167
M. Wt: 388.5 g/mol
InChI Key: ANWOIZFGXHKKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These protecting groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine typically involves multiple steps. One common method involves the protection of the amine group with Boc and Cbz groups. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The Cbz group can be introduced using benzyl chloroformate (CbzCl) under basic conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar protecting group strategies. The reactions are typically carried out in batch reactors with careful control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd-C, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine involves its role as a protected amine. The Boc and Cbz groups protect the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

benzyl 4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24(19-9-10-19)15-17-11-13-23(14-12-17)20(25)27-16-18-7-5-4-6-8-18/h4-8,17,19H,9-16H2,1-3H3

InChI Key

ANWOIZFGXHKKLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3CC3

Origin of Product

United States

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